molecular formula C9H9ClO2 B1602209 1-Chloroethyl benzoate CAS No. 5819-19-2

1-Chloroethyl benzoate

Cat. No.: B1602209
CAS No.: 5819-19-2
M. Wt: 184.62 g/mol
InChI Key: ATXWGWHZGZFBHI-UHFFFAOYSA-N
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Description

1-Chloroethyl benzoate is a useful research compound. Its molecular formula is C9H9ClO2 and its molecular weight is 184.62 g/mol. The purity is usually 95%.
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Properties

CAS No.

5819-19-2

Molecular Formula

C9H9ClO2

Molecular Weight

184.62 g/mol

IUPAC Name

1-chloroethyl benzoate

InChI

InChI=1S/C9H9ClO2/c1-7(10)12-9(11)8-5-3-2-4-6-8/h2-7H,1H3

InChI Key

ATXWGWHZGZFBHI-UHFFFAOYSA-N

SMILES

CC(OC(=O)C1=CC=CC=C1)Cl

Canonical SMILES

CC(OC(=O)C1=CC=CC=C1)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

By the procedure of the preceding Preparation, freshly distilled benzoyl chloride (58.0 mL, 70.3 g, 500 mmole) was reacted with acetaldehyde (27.9 mL, 22.0 g, 500 mmol), added at a rate such that the reaction temperature did not exceed 5° C. during the addition. When the addition was complete, the orange solution was allowed to warm to room temperature, then treated with water (100 mL) and methylene chloride (100 mL). The pH was adjusted to 7.0 and the organic layer was isolated, washed with water (100 mL), brine (100 mL), dried (Na2SO4) and concentrated in vacuo to a dark brown oil (83.0 g). 1H NMR indicated less than 0.5% hexanoyl chloride in the product mixture. TLC (CH2Cl2) showed two UV active spots (Rf 0.60, 0.65). A 10.0 g aliquot of the oil was chromatographed on silica gel (methylene chloride) affording 7.3 g of title product as the less polar (Rf 0.65 ) component: 1H NMR (CDCl3) 1.88 (d, J=6 Hz, 3H), 6.78 (q, J=6 Hz, 1H), 7.15-7.70 (m, 3H), 7.70-8.20 (m, 2H).
Quantity
58 mL
Type
reactant
Reaction Step One
Quantity
27.9 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Three

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